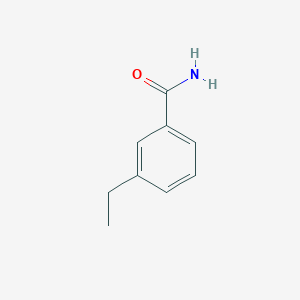

3-Ethylbenzamide

Description

Structure

3D Structure

Properties

CAS No. |

500293-87-8 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

3-ethylbenzamide |

InChI |

InChI=1S/C9H11NO/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11) |

InChI Key |

MVGMZFRPBRUJAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Ethylbenzamide

Established Synthetic Routes to 3-Ethylbenzamide

Traditional methods for synthesizing this compound are well-documented, primarily relying on the formation of an amide bond from a carboxylic acid precursor, 3-ethylbenzoic acid. These routes are characterized by their reliability and are foundational in organic synthesis.

Amidation Reactions and Coupling Strategies

Direct amidation of 3-ethylbenzoic acid is a primary route to this compound. This transformation involves reacting the carboxylic acid with an amine source, typically ammonia (B1221849). However, the direct reaction is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, activating agents or "coupling reagents" are employed to facilitate the formation of the amide bond.

Common coupling reagents used in peptide synthesis are also applicable here. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as N-hydroxybenzotriazole (HOBt), convert the carboxylic acid into a more reactive intermediate, an O-acylisourea. ucl.ac.ukfishersci.it This intermediate readily reacts with an amine to form the desired amide with high yields. fishersci.it The use of these reagents allows the reaction to proceed under mild conditions. ucl.ac.ukdiva-portal.org

Table 1: Comparison of Common Amidation Coupling Reagents

| Coupling Reagent | Additive | Typical Solvent | Key Feature |

|---|---|---|---|

| EDC (Carbodiimide) | HOBt | DMF, DCM | Water-soluble byproducts, easy removal. |

| DCC (Carbodiimide) | HOBt | DCM | Forms insoluble dicyclohexylurea byproduct. |

| HATU (Aminium Salt) | DIEA, TEA | DMF | High efficiency, rapid reaction times. fishersci.it |

Acylation Approaches

A highly effective and common two-step strategy for synthesizing this compound is through an acylation approach. diva-portal.org This method first involves the conversion of 3-ethylbenzoic acid into a more reactive acyl halide, most commonly 3-ethylbenzoyl chloride. This activation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comgoogle.com

Once the 3-ethylbenzoyl chloride is formed, it is then reacted with ammonia or an ammonium salt in the presence of a base. fishersci.it This reaction, a variant of the Schotten-Baumann reaction, is generally rapid and proceeds with high yield to furnish this compound. diva-portal.org The use of a base, such as pyridine (B92270) or a tertiary amine, is crucial to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion. fishersci.it

Table 2: Two-Step Acylation Synthesis of this compound

| Step | Reactant 1 | Reactant 2 | Reagent(s) | Product |

|---|---|---|---|---|

| 1. Acyl Chloride Formation | 3-Ethylbenzoic Acid | Thionyl Chloride | DMF (cat.) | 3-Ethylbenzoyl Chloride |

Multi-component Reactions and Convergent Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient synthetic strategy. While specific MCRs for the direct synthesis of this compound are not extensively documented, related benzamide (B126) structures can be synthesized using these convergent approaches. For instance, transition-metal-free MCRs involving arynes, isocyanides, and water have been developed to produce various benzamide derivatives in good yields under mild conditions. organic-chemistry.orgacs.orgnih.gov In this strategy, an aryne intermediate is generated in situ and trapped by an isocyanide and water to form the amide product. organic-chemistry.orgacs.org This highlights the potential for developing a one-pot synthesis for this compound from a suitable 3-ethyl-substituted aryne precursor.

Emerging and Sustainable Synthesis Protocols for this compound

Reflecting the broader goals of modern chemistry, new methods for synthesizing this compound focus on improving efficiency, reducing waste, and employing environmentally benign conditions.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer a more atom-economical and sustainable alternative to stoichiometric reagents. Boric acid has been identified as an effective catalyst for the direct amidation of carboxylic acids with urea (B33335) or amines, often under solvent-free conditions. scispace.comresearchgate.net This approach is noted for its simplicity and quick reaction times. scispace.com

More advanced catalytic systems are also being explored. Copper-catalyzed dehydrogenative coupling reactions between amides and hydrocarbons, while not a direct synthesis of this compound from its acid, demonstrate the potential for novel C-N bond formations. researchgate.net Furthermore, base-promoted amidation of 1-aryl-2,2,2-trifluoroethanones with amines provides a pathway to benzamides via C(O)-C bond cleavage without the need for transition-metal catalysts or external oxidants. rsc.org

Table 3: Examples of Catalytic Systems in Amide Synthesis

| Catalyst | Reactants | Method | Key Advantage |

|---|---|---|---|

| Boric Acid | Carboxylic Acid, Urea/Amine | Thermal, Solvent-free | Simple, green catalyst, high rate. scispace.comresearchgate.net |

| Ceric Ammonium Nitrate (CAN) | Carboxylic Acid, Amine | Microwave-Assisted | Fast, effective, solvent-free. mdpi.com |

Green Chemistry Principles in this compound Production

Green chemistry principles are increasingly being applied to amide synthesis, aiming to reduce waste and avoid hazardous solvents. scispace.comrsc.org A significant advancement is the development of solvent-free and microwave-assisted protocols.

Microwave irradiation has been shown to dramatically accelerate the direct amidation of carboxylic acids. asianpubs.org When combined with a solid support like silica (B1680970) gel, which can also act as a catalyst, the reaction can proceed rapidly with high efficiency. rsc.org Solvent-free methods, where reactants are heated together directly, often with a catalyst like boric acid, eliminate the need for volatile organic solvents, simplifying workup and reducing environmental impact. scispace.comresearchgate.net These techniques represent a substantial improvement over traditional methods that often rely on hazardous solvents like DMF or chlorinated hydrocarbons. ucl.ac.ukmdpi.com

Table 4: Green vs. Conventional Amidation Approaches

| Parameter | Conventional Method | Green Alternative | Benefit of Green Alternative |

|---|---|---|---|

| Energy Source | Conventional Heating (Oil Bath) | Microwave Irradiation | Rapid heating, shorter reaction times. mdpi.comasianpubs.org |

| Solvent | DMF, DCM, Toluene | Solvent-free or Water | Reduced waste, eliminates toxic solvents. scispace.comrsc.org |

| Catalyst/Reagent | Stoichiometric Coupling Agents | Catalytic Boric Acid, CAN, Silica Gel | Reduced waste, lower cost, easier purification. researchgate.netmdpi.comrsc.org |

| Reaction Time | Several hours to overnight | Minutes to < 1 hour | Increased throughput and efficiency. scispace.comasianpubs.org |

Microwave-Assisted and Flow Chemistry Applications

Modern synthetic methodologies like microwave-assisted synthesis and flow chemistry have been increasingly applied to the production of benzamide derivatives, offering significant advantages in terms of reaction speed, control, and safety.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of benzamide synthesis, it can significantly reduce reaction times and improve yields. nih.govevitachem.com For instance, the synthesis of various N-substituted benzamide derivatives has been successfully achieved with high yields under microwave conditions. nih.govvlifesciences.com This technique offers advantages such as shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.gov One study reported the synthesis of N-[1-(5-phenyl-1,3,4-oxadiazol-2-yl) ethyl] benzamide derivatives using a microwave-assisted approach, highlighting the efficiency of this method. nih.govresearchgate.net While direct microwave-assisted synthesis of this compound is not explicitly detailed in the provided results, the successful application of this technology to structurally similar compounds suggests its potential applicability. evitachem.comvulcanchem.com

Flow Chemistry

Flow chemistry, or continuous-flow synthesis, provides enhanced control over reaction parameters, leading to improved reproducibility, scalability, and safety. This technique is particularly advantageous for managing exothermic reactions and handling hazardous reagents. illinois.edu The synthesis of N-ethylbenzamide has been demonstrated using a flow reactor, which involves the controlled mixing of reactants through syringes into a heated reactor. chemicalbook.com This method emphasizes green chemistry principles by reducing waste and solvent usage. A general procedure for the synthesis of benzamides in a flow system involves dissolving the amine and a coupling agent in separate syringes and pumping them into a reactor. chemicalbook.com The use of tert-butyl hydroperoxide and tetra-(n-butyl)ammonium iodide as catalysts in acetonitrile-water mixtures has been reported for the synthesis of benzamide derivatives in a flow system.

Table 1: Comparison of Microwave-Assisted and Flow Chemistry Techniques for Benzamide Synthesis

| Feature | Microwave-Assisted Synthesis | Flow Chemistry |

| Principle | Uses microwave energy to heat reactions. | Reactants are continuously pumped through a reactor. |

| Reaction Time | Significantly reduced (minutes vs. hours). nih.gov | Can be very short, depending on flow rate and reactor size. chemicalbook.com |

| Scalability | Can be challenging to scale up. | Highly scalable. |

| Safety | Improved for sealed-vessel reactions. | Enhanced control over exotherms and hazardous materials. illinois.edu |

| Yields | Often higher than conventional methods. nih.gov | Generally high and reproducible. |

| Control | Good temperature and pressure control. | Precise control over stoichiometry, temperature, and mixing. |

Regioselective and Stereoselective Synthesis of this compound Analogues

The biological activity of benzamide derivatives is often highly dependent on the substitution pattern on the aromatic ring and the stereochemistry of any chiral centers. Therefore, the development of regioselective and stereoselective synthetic methods is of paramount importance.

Regioselective Synthesis

Regioselectivity refers to the control of the position of chemical bond formation. In the synthesis of this compound analogues, this involves directing substituents to specific positions on the benzene (B151609) ring. Iron(III) triflimide-catalyzed iodination has been shown to be a highly regioselective method for the functionalization of activated aryl rings, leading to the formation of a single para-iodinated regioisomer. acs.org This intermediate can then undergo further reactions, such as copper(I)-catalyzed intramolecular N- or O-arylation, to produce a variety of benzo-fused heterocyclic scaffolds. acs.org While this specific example does not directly produce a this compound analogue, the principle of regioselective functionalization is broadly applicable. The synthesis of N-[2-(4-pyridinyl)ethyl]benzamide derivatives has also been a subject of study, indicating interest in the regioselective placement of substituents on pyridine rings within benzamide structures. google.com Furthermore, processes for the regioselective synthesis of N-substituted benzimidazoles from 2-halo-nitroarenes and N-substituted amides have been developed using copper catalysis. google.com

Stereoselective Synthesis

Stereoselective synthesis aims to control the formation of stereoisomers. This is particularly relevant when creating analogues of this compound that contain chiral centers. One approach involves the asymmetric deprotonation of a prochiral starting material using a chiral base, such as (-)-sparteine, in the presence of an organolithium reagent. For example, the lithiation of N,N-diisopropyl-2-ethylbenzamide in the presence of (–)-sparteine leads to rapidly interconverting diastereomers that can undergo stereoselective alkylation. rsc.org The stereochemical outcome of such reactions can be influenced by the nature of the electrophile used. rsc.org Another strategy involves the stereoselective addition of a chiral nucleophile to an aldehyde. For instance, the addition of laterally lithiated chiral 2-(o-tolyl)oxazolines to aldehydes, followed by diastereomer-selective lactonization, has been used to synthesize optically active 3,4-dihydroisocoumarins. researchgate.net The development of stereoselective methods is crucial for producing enantiomerically pure compounds, which often exhibit distinct pharmacological profiles. nih.gov

Chemical Reactivity and Transformation Mechanisms of 3 Ethylbenzamide

Hydrolytic Cleavage of the Amide Bond: Mechanisms and Kinetics

The hydrolysis of 3-ethylbenzamide, which involves the cleavage of the amide bond to yield 3-ethylbenzoic acid and ammonia (B1221849), can be catalyzed by either acid or base. libretexts.orgunizin.org The conditions for amide hydrolysis are generally more extreme than those required for esters or acid chlorides. libretexts.orgunizin.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the amide's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by a water molecule. masterorganicchemistry.com A subsequent proton transfer from the oxygen to the nitrogen atom makes the nitrogen a better leaving group (ammonia). libretexts.orgunizin.org The steps are reversible, but the equilibrium is shifted toward the products by the protonation of the eliminated ammonia. libretexts.orgunizin.org Studies on benzamide (B126) and its N-alkyl derivatives have shown that the hydrolysis can proceed through different mechanisms depending on the acidity of the medium. researchgate.net In weakly acidic solutions, a pre-equilibrium proton transfer is followed by the addition of water. researchgate.net In more strongly acidic media, the mechanism can change to involve a concerted proton transfer, leading to the formation of an acylium ion. researchgate.net The rate of hydrolysis for various benzamides has been measured across a range of acidities in different acids like HCl, H2SO4, and HClO4. rsc.org

Base-Catalyzed Hydrolysis:

In a basic medium, the hydrolysis of this compound proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon. libretexts.orgunizin.org This is followed by the elimination of the amide ion (–NH2). libretexts.orgunizin.org The final step is an acid-base reaction where the newly formed carboxylic acid is deprotonated by the strongly basic amide ion. chemistrysteps.com This final deprotonation step helps to drive the equilibrium towards the products. libretexts.orgunizin.org Base-catalyzed hydrolysis is generally more challenging than the acid-catalyzed counterpart because the amide ion is a very poor leaving group. libretexts.orgchemistrysteps.com

Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to investigate the reaction paths of base-catalyzed hydrolysis of N-ethylbenzamide. beilstein-journals.orgresearchgate.net These studies have traced the elementary processes and determined that for N-ethylbenzamide, the rate-determining step is the second transition state (TS2), which leads to a charge-transfer complex. beilstein-journals.orgresearchgate.net The activation energy for the base-catalyzed hydrolysis of N-ethylbenzamide has been a subject of computational analysis, providing insights into the reaction's kinetics. uregina.ca

Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is influenced by the existing substituents.

Electrophilic Aromatic Substitution:

The amide group (–CONH2) is a deactivating group and a meta-director for electrophilic aromatic substitution. The ethyl group (–CH2CH3) is an activating group and an ortho-, para-director. In this compound, the directing effects of these two groups are synergistic for substitution at the 4- and 6-positions (ortho to the ethyl group and meta to the amide group). However, the deactivating nature of the amide group generally makes electrophilic substitution less favorable compared to benzene. For instance, reactions like formylation can be achieved through electrophilic aromatic substitution to introduce a formyl group onto the phenyl ring.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the benzene ring of this compound is generally difficult as the ring is not highly electron-deficient and lacks a good leaving group at a position activated by an electron-withdrawing group. However, if a suitable leaving group (like a halogen) is present on the ring, particularly at a position activated by a strong electron-withdrawing group, SNAr reactions can occur. libretexts.org For example, in related dichlorobenzamide derivatives, the benzene ring can participate in nucleophilic aromatic substitution reactions. The presence of electron-withdrawing groups ortho and para to a leaving group significantly enhances the rate of substitution by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.org

Reactions at the Amide Nitrogen and Carbonyl Moiety

The amide functional group in this compound possesses two key reactive sites: the nitrogen atom and the carbonyl group.

Reactions at the Amide Nitrogen:

The nitrogen atom of the primary amide is nucleophilic and can participate in various reactions. For example, the amide nitrogen can be involved in acylation reactions. smolecule.com It can also be a site for substitution, where the hydrogen atoms can be replaced by other functional groups.

Reactions at the Carbonyl Moiety:

The carbonyl group is susceptible to nucleophilic attack. A significant reaction at the carbonyl moiety is its reduction. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the amide to an amine. unizin.org This reaction is specific to amides among carboxylic acid derivatives and involves the conversion of the C=O group to a CH2 group. unizin.org

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a versatile platform for the functionalization of this compound. Palladium-catalyzed reactions, in particular, have been explored for C-H activation and cross-coupling reactions involving benzamides. For instance, a mild, visible-light-induced palladium-catalyzed intramolecular C-H arylation of amides has been reported, which can lead to the formation of valuable oxindole (B195798) and isoindoline-1-one motifs. researchgate.net While not specifically detailing this compound, the methodology is applicable to a range of amides. researchgate.net Suzuki–Miyaura coupling, a palladium-catalyzed cross-coupling reaction, is a common method for forming carbon-carbon bonds and can be used in the synthesis of complex benzamide derivatives.

Photochemical and Electrochemical Reaction Pathways

Photochemical Reactions:

The photochemical reactivity of benzamides can lead to unique transformations. For example, irradiation of certain benzaldehyde (B42025) derivatives in the presence of amines can result in the formation of ethylbenzamides through a proposed ketene (B1206846) methide intermediate. acs.org Visible light-induced photocatalysis has also been utilized for the sequential benzylic C-H amination and oxidation of o-benzyl-N-methoxyl-benzamides, demonstrating the potential for light-driven transformations of benzamide structures. researchgate.net The intramolecular 1,5-H transfer reaction of aryl radicals generated from unactivated aryl iodides by photocatalysis represents another pathway for modifying such compounds under mild conditions. researchgate.net

Electrochemical Reactions:

Electrochemical methods provide an alternative, often greener, route for the transformation of amides. Constant current electrolysis under mild conditions has been explored for the synthesis of amides, offering the potential for gram-scale production with good yields. Electrochemical activation can facilitate oxidation and the formation of amide bonds, sometimes using water as a sustainable oxidant. For instance, the electrochemical synthesis of amides has been demonstrated in a flow cell using a graphite (B72142) anode and a platinum cathode. rsc.org

Advanced Spectroscopic Characterization and Elucidation of 3 Ethylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure and dynamics of molecules like 3-Ethylbenzamide. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structural assignment.

Dynamic NMR experiments, such as those performed at variable temperatures, are particularly insightful for studying conformational changes. mdpi.com For benzamides, a key dynamic process is the restricted rotation around the amide C-N bond, which can lead to the observation of distinct conformers at low temperatures. acs.orgacs.org In the case of this compound, the ethyl group also possesses rotational freedom. The energy barriers for such rotations can be quantified, providing thermodynamic data about the stability of different conformers. Nuclear Overhauser Effect (NOE) experiments can further elucidate through-space interactions, helping to define the preferred orientation of the ethyl group relative to the amide and the aromatic ring. acs.org While specific dynamic NMR data for this compound is not extensively published, data from analogous structures like 2-ethylbenzamide (B1283469) and other N-acyl derivatives show that the ortho substituents can restrict the free rotation of the amide group. acs.org

The expected chemical shifts for this compound in a common solvent like DMSO-d₆ are based on established values for similar benzamide (B126) and ethylbenzene (B125841) structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous compounds.

| Nucleus Type | Assignment | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | Amide Protons (NH₂) | ~7.5 - 8.5 (broad singlets) |

| Aromatic Protons | ~7.3 - 7.8 (multiplets) | |

| Ethyl Protons (-CH₂) | ~2.6 - 2.7 (quartet) | |

| Ethyl Protons (-CH₃) | ~1.1 - 1.2 (triplet) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~168 |

| Aromatic Carbons | ~125 - 140 | |

| Ethyl Carbon (-CH₂) | ~29 | |

| Ethyl Carbon (-CH₃) | ~16 |

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Mapping

Advanced mass spectrometry (MS) techniques, particularly when coupled with soft ionization methods like Electrospray Ionization (ESI), are essential for confirming the molecular weight and mapping the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. acs.org

The fragmentation of benzamides is well-characterized. For this compound (molecular weight: 149.19 g/mol ), the molecular ion peak [M]⁺ at m/z 149 would be prominent. Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, reveal characteristic neutral losses and fragment ions. Common fragmentation pathways for ethylbenzamides include:

Loss of the amino radical (•NH₂): This leads to the formation of the 3-ethylbenzoyl cation.

Loss of ethylene (B1197577) (C₂H₄): A McLafferty-type rearrangement can lead to the loss of ethylene from the ethyl group.

Alpha-cleavage: Cleavage of the C-C bond between the ethyl group and the ring can result in the loss of a methyl radical (•CH₃).

Ring-related fragmentations: Cleavage of the aromatic ring itself can produce smaller fragment ions.

Analysis of the fragmentation patterns of related isomers and derivatives helps in confirming the substitution pattern on the benzene (B151609) ring. cdnsciencepub.com

Table 2: Predicted ESI-MS Fragmentation for this compound Data is predicted based on established fragmentation patterns for benzamides.

| m/z | Proposed Fragment Ion | Neutral Loss | Pathway |

| 149 | [C₉H₁₁NO]⁺ | - | Molecular Ion [M]⁺ |

| 133 | [C₉H₁₀O]⁺ | •NH₂ | Loss of amino radical |

| 121 | [C₈H₉O]⁺ | CO | Loss of carbon monoxide from benzoyl cation |

| 105 | [C₇H₅O]⁺ | C₂H₄ | Loss of ethylene from benzoyl cation |

| 91 | [C₇H₇]⁺ | CO | Tropylium ion formation |

Vibrational Spectroscopy (IR and Raman) for Intermolecular Interactions and Solid-State Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of this compound, offering insights into its functional groups and intermolecular interactions, especially in the solid state. rsc.org The vibrational modes are sensitive to the molecule's local environment, making this technique ideal for studying hydrogen bonding. researchgate.net

In the solid state, this compound molecules are expected to form strong intermolecular hydrogen bonds via the amide functional groups (N-H···O=C), creating dimers or extended networks. researchgate.net This interaction significantly affects the vibrational frequencies of the N-H and C=O groups. Typically, the N-H stretching frequency is red-shifted (lowered) to the 3200-3400 cm⁻¹ range, and the C=O stretching frequency is also lowered to around 1630-1660 cm⁻¹. nih.govevitachem.com

Comparing solution and solid-state spectra can reveal the extent of these interactions. Raman spectroscopy, which provides complementary information, is particularly useful for studying the vibrations of the non-polar aromatic ring and the ethyl group's C-C backbone. researchgate.netisca.me

Table 3: Characteristic Vibrational Frequencies for this compound Data is based on typical values for substituted benzamides. esisresearch.org

| Vibrational Mode | Assignment | Typical Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | Amide N-H | 3200 - 3450 | IR, Raman |

| C-H Stretch (Aromatic) | Aromatic C-H | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | Ethyl Group C-H | 2850 - 2980 | IR, Raman |

| C=O Stretch | Amide I band | 1630 - 1675 | IR, Raman |

| N-H Bend / C-N Stretch | Amide II band | 1580 - 1620 | IR |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | IR, Raman |

| C-N Stretch | Amide III band | ~1400 | IR |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, probes the electronic transitions within the this compound molecule. These techniques are used to characterize the molecule's frontier molecular orbitals (HOMO and LUMO) and study how its electronic structure is influenced by its environment. mdpi.commdpi.com

The UV-Vis absorption spectrum of this compound is dominated by π → π* transitions associated with the benzoyl chromophore. The ethyl group acts as a weak auxochrome, causing minor shifts in the absorption maxima compared to unsubstituted benzamide. Typically, benzamides exhibit strong absorption bands in the UV region. The primary absorption bands are expected below 300 nm. rsc.org

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state back to the ground state. While many simple benzamides are only weakly fluorescent, their emission properties can be sensitive to solvent polarity and hydrogen bonding. In some cases, dual fluorescence can be observed, potentially arising from different excited states like tautomers formed via excited-state intramolecular proton transfer (ESIPT). dntb.gov.ua The overlap between absorption and emission spectra provides information about the singlet excited state energy (E*). rsc.org

Table 4: Predicted Electronic Spectroscopy Data for this compound Data is predicted based on analogous benzamide compounds. mdpi.comrsc.org

| Parameter | Description | Predicted Value |

| λ_max (Absorption) | Wavelength of maximum UV absorption | ~220-240 nm and ~270-290 nm |

| Molar Absorptivity (ε) | Measure of light absorption intensity | High for π → π* transitions |

| λ_max (Emission) | Wavelength of maximum fluorescence emission | Dependent on solvent, likely >300 nm |

| Stokes Shift | Difference between absorption and emission maxima | Varies with molecular rigidity and environment |

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision. jst.go.jpmdpi.com

Key structural parameters include the planarity of the amide group and its dihedral angle relative to the benzene ring. Steric hindrance from the meta-ethyl group is less significant than an ortho-substituent, likely allowing for a relatively small dihedral angle, promoting conjugation between the amide and the ring.

Table 5: Typical Crystallographic Parameters for Benzamide Analogues Data compiled from published structures of related benzamide derivatives. researchgate.net

| Parameter | Description | Typical Value |

| Crystal System | The symmetry system of the crystal lattice | Monoclinic or Orthorhombic |

| Space Group | The specific symmetry group of the crystal | P2₁/c, P-1, Pbca |

| Z | Number of molecules in the unit cell | 2, 4, or 8 |

| C=O Bond Length | Length of the carbonyl double bond | ~1.23 - 1.25 Å |

| C-N Bond Length | Length of the amide C-N bond | ~1.32 - 1.34 Å |

| N-H···O H-Bond Distance | Distance of the intermolecular hydrogen bond | ~2.8 - 3.1 Å |

| Dihedral Angle | Angle between the plane of the ring and the amide group | ~20 - 45° |

Computational Chemistry and Quantum Mechanical Investigations of 3 Ethylbenzamide

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For aromatic amides like 3-Ethylbenzamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine key electronic and geometric parameters. mdpi.comscispace.com These studies provide a foundational understanding of the molecule's stability and chemical behavior.

A critical aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are fundamental descriptors of chemical reactivity. mdpi.com A smaller energy gap generally indicates higher reactivity, as less energy is required to excite an electron to a higher energy state. mdpi.com For related benzamide (B126) derivatives, HOMO-LUMO energy gaps have been calculated to be around 4.3 eV, suggesting moderate reactivity. vulcanchem.com Such calculations for this compound would pinpoint the distribution of electron density, revealing the most probable sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.comvulcanchem.com Typically, the carbonyl oxygen exhibits a strong negative potential, making it a prime site for electrophilic attack and hydrogen bonding. vulcanchem.com

Global reactivity descriptors, derived from the energies of the FMOs, quantify the chemical reactivity and stability of the molecule. These descriptors are presented in the table below.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |

| Table 1: Global Reactivity Descriptors from DFT Calculations. |

By calculating these values for this compound, a comprehensive profile of its electronic structure and inherent reactivity can be established, guiding predictions of its behavior in chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable ethyl group and amide bond, MD simulations provide crucial insights into its conformational landscape and the influence of the surrounding environment. embrapa.brresearchgate.net

Conformational analysis through MD reveals the most stable arrangements of the molecule and the energy barriers between different conformers. uniroma1.it For instance, studies on the related 2-Ethylbenzamide (B1283469) using DFT have shown that the rotation of the ethyl group has an energy barrier of approximately 2-3 kcal/mol. The orientation of the amide group relative to the benzene (B151609) ring is also a key conformational feature, influenced by steric effects from the ethyl group. MD simulations can track these rotational dynamics, identifying preferred dihedral angles and the population of different conformational states at a given temperature. mdpi.comnih.gov

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules, such as those obtained from infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy. epstem.netresearchgate.net By calculating these properties for this compound, a direct comparison with experimental data can be made, which serves to validate both the computational model and the experimental assignments.

Vibrational frequencies corresponding to IR and Raman spectra can be calculated using DFT methods. researchgate.netorientjchem.org These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O stretching of the amide group, N-H stretching and bending, and various vibrations of the aromatic ring and ethyl substituent. orientjchem.orgnih.gov For example, in related benzamides, the carbonyl (C=O) stretching frequency is a strong, characteristic band. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. epstem.netnih.gov These theoretical predictions are highly valuable for assigning the signals in experimental NMR spectra to specific atoms in the this compound molecule. Comparing calculated and experimental chemical shifts provides a rigorous test of the accuracy of the computed molecular structure. mdpi.comscispace.com The table below shows typical calculated spectroscopic data for a related benzamide derivative, which would be analogous to the data sought for this compound.

| Spectroscopic Data | Calculated Value Range | Significance |

| C=O Stretch (IR) | ~1630-1680 cm-1 | Identifies the amide carbonyl group. nih.gov |

| N-H Stretch (IR) | ~3300-3500 cm-1 | Identifies the amide N-H bond. nih.gov |

| Aromatic ¹H NMR | δ 7.0-8.0 ppm | Chemical shifts of protons on the benzene ring. mdpi.com |

| Ethyl ¹H NMR | δ 1.2-1.3 (CH₃), 2.6-2.8 (CH₂) ppm | Chemical shifts for the ethyl group protons. |

| Amide ¹H NMR | δ ~8.0 ppm | Chemical shift for the amide proton. |

| Table 2: Representative Calculated Spectroscopic Parameters for Benzamide Derivatives. |

Elucidation of Reaction Mechanisms via Transition State Theory

Understanding the mechanism of chemical reactions, such as the hydrolysis of amides, is a key area where computational chemistry provides indispensable insights. By applying Transition State Theory in conjunction with DFT calculations, the entire reaction path from reactants to products can be mapped out, including the high-energy transition states (TS) and any intermediates. beilstein-journals.org

The base-catalyzed hydrolysis of N-ethylbenzamide, a close structural analog of this compound, has been studied computationally. beilstein-journals.orgresearchgate.net These studies trace the reaction pathway, which typically involves the nucleophilic attack of a hydroxide (B78521) ion on the amide's carbonyl carbon. beilstein-journals.org The calculations identify the geometry and energy of the transition state for this step, which is often the rate-determining step of the reaction. beilstein-journals.org For the hydrolysis of N-ethylbenzamide, a tetrahedral intermediate is formed after the initial hydroxide attack. beilstein-journals.org Subsequent proton transfers, often involving surrounding water molecules, lead to the breakdown of this intermediate and the final formation of a carboxylate and an amine. beilstein-journals.orgresearchgate.net

Computational studies can determine the activation energy (the energy difference between the reactants and the transition state), which is crucial for understanding the reaction rate. beilstein-journals.org The inclusion of explicit solvent molecules in the computational model is often necessary to accurately simulate the proton transfer events that are integral to the hydrolysis mechanism. beilstein-journals.org Such a study on this compound would elucidate how the position of the ethyl group influences the stability of the transition state and, consequently, the rate of hydrolysis.

Theoretical Insights into Noncovalent Interactions and Supramolecular Assembly

Noncovalent interactions are the primary forces driving the self-assembly of molecules into larger, ordered structures. For this compound, these interactions, including hydrogen bonding and π-π stacking, dictate how the molecules pack in the solid state and assemble in solution. mdpi.comproquest.commdpi.com

Hydrogen bonding is a dominant interaction for this compound, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. This typically leads to the formation of dimeric or chain-like structures in the crystal lattice. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to characterize these interactions in detail. mdpi.commdpi.com QTAIM analysis identifies bond critical points (BCPs) between interacting atoms and quantifies the strength of the interaction based on the electron density at these points. mdpi.commdpi.com

The benzene ring of this compound allows for π-π stacking interactions, where two aromatic rings align face-to-face or offset. These interactions contribute significantly to the stability of supramolecular assemblies. mdpi.com MD simulations can be used to observe the dynamic process of self-assembly, showing how individual molecules come together to form larger aggregates. rsc.orgmdpi.com By analyzing the trajectories, the preferred modes of interaction and the resulting supramolecular architectures can be determined, providing a molecular-level understanding of the self-organizing principles that govern this compound. rsc.org

Applications of 3 Ethylbenzamide in Advanced Chemical Synthesis and Materials Science

Role as a Key Building Block in Complex Organic Molecule Synthesisscribd.com

3-Ethylbenzamide serves as a crucial intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and heterocyclic compounds. The interplay between the ethyl and amide substituents on the aromatic ring allows for regioselective modifications, making it a valuable synthon for constructing intricate molecular frameworks.

One notable application of this compound is in the synthesis of ethionamide, a second-line antitubercular drug. The synthesis involves the partial hydrolysis of 3-ethylbenzonitrile to yield this compound, which is subsequently reacted with hydrogen sulfide to produce ethionamide. scribd.com This multi-step synthesis highlights the utility of this compound as a readily accessible precursor to medicinally important compounds.

The benzamide (B126) moiety itself is a common feature in a multitude of biologically active compounds, and the presence of the ethyl group at the meta position can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. The synthesis of various N-substituted benzamides often starts from a corresponding benzoyl chloride or benzoic acid, which can be derived from this compound. For instance, N-(benzimidazol-2-yl)-3-ethylbenzamide has been synthesized and investigated for its properties. google.com

The following table summarizes the role of this compound as a building block in the synthesis of notable compounds:

| Target Compound | Synthetic Role of this compound | Reference |

| Ethionamide | Intermediate | scribd.com |

| N-(benzimidazol-2-yl)-3-ethylbenzamide | Precursor | google.com |

Ligand Design and Application in Catalysis

While direct applications of this compound as a ligand in catalysis are not extensively documented, its structural motifs are relevant to the design of more complex ligands for transition metal-catalyzed reactions. The amide functionality can act as a coordinating group, and the ethyl-substituted phenyl ring allows for the tuning of steric and electronic properties of a potential ligand.

Derivatives of this compound can be envisioned as components of bidentate or polydentate ligands. For example, functionalization of the amide nitrogen or the aromatic ring could introduce additional donor atoms, creating chelating ligands. The steric bulk of the ethyl group at the meta position can influence the coordination geometry around a metal center, which in turn can affect the selectivity and activity of a catalyst.

The broader class of benzamide-containing ligands has been explored in various catalytic systems. For instance, N-substituted pyridine-2-thiocarboxamide ligands have been used to synthesize palladium(II) complexes that show high activity in Suzuki coupling reactions. While not a direct example of this compound, this illustrates the potential of the benzamide scaffold in ligand design. The electronic nature of the substituents on the benzamide ring can significantly impact the catalytic performance.

Precursor in Functional Material Developmentgoogle.com

The aromatic and amide components of this compound make it a suitable precursor for the development of functional materials, including polymers and UV absorbers. The amide linkage can participate in hydrogen bonding, a key interaction in the formation of stable polymeric structures, while the aromatic ring can be functionalized to impart specific photophysical or electronic properties.

A notable application in this area is the use of N-(benzimidazol-2-yl)-3-ethylbenzamide as an ultraviolet (UV) light absorber. google.com Such compounds are incorporated into various materials, including plastics and coatings, to protect them from the degradative effects of UV radiation. The benzimidazole and benzamide moieties contribute to the absorption of UV light and the dissipation of the energy in a harmless manner. google.com

Furthermore, benzamide derivatives can be used as monomers in the synthesis of polyamides. While specific examples utilizing this compound as a monomer are not prevalent in the literature, the general principles of polyamide synthesis suggest its potential in this area. The ethyl group could influence the solubility and thermal properties of the resulting polymer.

Reactivity and Selectivity Modulation via Structural Context

The reactivity and selectivity of this compound in chemical transformations are governed by the electronic and steric effects of its constituent functional groups. The amide group is a meta-director in electrophilic aromatic substitution reactions, while the ethyl group is an ortho-, para-director. wikipedia.org This directing influence is crucial in planning multi-step syntheses involving modifications of the aromatic ring.

Steric Effects: The ethyl group introduces a degree of steric hindrance around the adjacent positions on the benzene (B151609) ring. This steric bulk can influence the regioselectivity of reactions, favoring attack at less hindered positions. For example, in reactions where both ortho and para substitution are electronically favored by the ethyl group, steric hindrance might lead to a higher proportion of the para product.

The interplay of these electronic and steric factors can be summarized as follows:

| Functional Group | Electronic Effect | Directing Influence (Electrophilic Aromatic Substitution) | Steric Effect |

| Amide (-CONH2) | Electron-withdrawing (inductive) | Meta | Moderate |

| Ethyl (-CH2CH3) | Electron-donating (inductive, hyperconjugation) | Ortho, Para | Moderate |

Kinetic studies on the isomerization of ortho-disubstituted benzamidines, which share structural similarities with this compound, have shown that the rotational barriers of C-N bonds can be influenced by pH, demonstrating how the electronic environment can modulate molecular dynamics. beilstein-journals.org While specific kinetic data for this compound is scarce, these general principles of physical organic chemistry provide a framework for predicting its reactivity and for designing synthetic strategies that exploit its unique structural features.

Derivatization and Structural Modification of 3 Ethylbenzamide

Synthesis of N-Substituted 3-Ethylbenzamide Derivatives

The amide nitrogen of this compound is a key site for derivatization, enabling the synthesis of a wide array of N-substituted analogs. The primary methods for this transformation are N-alkylation and N-acylation, which introduce alkyl/aryl groups or acyl groups, respectively, altering the molecule's steric and electronic properties.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond at the amide nitrogen. A common approach is the reaction of this compound with alkyl halides. The reaction typically requires a strong base, such as sodium hydride (NaH), to deprotonate the amide, rendering the nitrogen sufficiently nucleophilic to attack the alkyl halide. Another effective method is the "borrowing hydrogen" or "hydrogen autotransfer" catalysis, which utilizes alcohols as alkylating agents. In this approach, a catalyst, often based on transition metals like cobalt or ruthenium, temporarily oxidizes the alcohol to an aldehyde. The aldehyde then condenses with the amide to form an N-acyl imine intermediate, which is subsequently reduced by the catalyst using the hydrogen abstracted from the alcohol, regenerating the catalyst and yielding the N-alkylated amide with water as the sole byproduct. tcichemicals.com

N-Acylation: The introduction of an acyl group to form an imide can be achieved by reacting this compound with activated carboxylic acid derivatives, most commonly acyl chlorides or anhydrides. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). An alternative, milder approach employs esters as the acylating agent, often catalyzed by weak acids like acetic acid, providing a more environmentally benign route to N-acylated products. nih.gov

The choice of method depends on the desired substituent and the sensitivity of the starting material. These reactions provide access to a broad range of derivatives with modified properties.

Functionalization of the Ethyl Side Chain

The ethyl group of this compound offers another avenue for structural modification, primarily at the benzylic position (the carbon atom attached to the aromatic ring). This position is activated by the adjacent benzene (B151609) ring, making it susceptible to oxidation and radical halogenation reactions.

Side-Chain Oxidation: The benzylic carbon of the ethyl group can be oxidized to a carboxylic acid. This transformation is typically accomplished using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. The entire alkyl chain is cleaved, and the benzylic carbon is converted into a carboxyl group, yielding 3-carboxamidobenzoic acid. This modification drastically alters the molecule's polarity and acidity.

Benzylic Halogenation: Selective halogenation at the benzylic position can be achieved under radical conditions. A common reagent for this purpose is N-bromosuccinimide (NBS), often used in the presence of a radical initiator like benzoyl peroxide or UV light. This reaction introduces a bromine atom specifically at the benzylic carbon, producing 3-(1-bromoethyl)benzamide. The resulting benzylic halide is a versatile intermediate that can undergo various nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups (e.g., -OH, -CN, -OR) at this position.

Aromatic Ring Functionalization and Substituent Effects

The benzene ring of this compound can be functionalized through electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and sulfonation. The position of the incoming electrophile is directed by the two existing substituents: the ethyl group (-CH₂CH₃) at position 1 and the amide group (-CONH₂) at position 3.

The directing effects of these groups are a combination of inductive and resonance effects:

Ethyl Group (-CH₂CH₃): This is an alkyl group that acts as a weak electron-donating group through an inductive effect. It is an activating group and an ortho, para-director. It therefore directs incoming electrophiles to positions 2, 4, and 6.

Amide Group (-CONH₂): This group is more complex. The electronegative oxygen atom withdraws electron density from the ring through the carbonyl group, making it a deactivating group. This deactivation is strongest at the ortho and para positions, thus making the amide a meta-director.

In this compound, these groups are in a meta relationship. The position of substitution is determined by the interplay of their directing effects. The activating ortho, para-directing ethyl group will primarily govern the outcome. The possible positions for substitution are:

Position 2: Ortho to the ethyl group (activated) and ortho to the amide group (deactivated).

Position 4: Ortho to the ethyl group (activated) and ortho to the amide group (deactivated).

Position 5: Para to the ethyl group (activated) and meta to the amide group (less deactivated).

Position 6: Ortho to the ethyl group (activated) and para to the amide group (strongly deactivated).

Based on these competing effects, electrophilic attack is most favored at position 5 , which is strongly activated by the ethyl group and only minimally deactivated by the meta-positioned amide group. Substitution may also occur at positions 2 and 4, but to a lesser extent due to deactivation by the adjacent amide group. Position 6 is the least likely site for substitution.

Impact of Structural Variations on Chemical Properties and Interactions

Modifying the structure of this compound at the amide nitrogen, ethyl side chain, or aromatic ring has a profound impact on its chemical properties and intermolecular interactions.

N-Substitution: Alkylation or acylation at the amide nitrogen directly affects its hydrogen-bonding capability. A primary amide (-CONH₂) can act as both a hydrogen bond donor (via N-H) and acceptor (via C=O). Introducing one alkyl substituent (secondary amide) removes one N-H bond, reducing its donor capacity. Di-alkylation (tertiary amide) completely eliminates the N-H donor capability, leaving only the carbonyl oxygen as a hydrogen bond acceptor. This change significantly alters solubility, melting point, and crystal packing, as the robust hydrogen-bonded networks typical of primary amides are disrupted. researchgate.netresearchgate.net The size and nature of the N-alkyl group can also introduce steric effects that influence molecular conformation and interactions with biological targets. google.com

Aromatic Ring Substitution: Adding substituents to the aromatic ring modifies the molecule's electronic properties, lipophilicity, and steric profile. Electron-withdrawing groups (e.g., -NO₂) decrease the electron density of the ring and can influence the acidity of the amide N-H. Electron-donating groups (e.g., -OCH₃) have the opposite effect. These changes affect how the molecule participates in π-π stacking interactions and its binding affinity in biological systems. beilstein-journals.org For instance, introducing a hydroxyl group can create an intramolecular hydrogen bond with the amide carbonyl, effectively masking the polarity of the amide and increasing lipophilicity. libretexts.org

Chiral Derivatization Strategies and Stereoisomer Resolution

This compound itself is achiral. However, chirality can be introduced by functionalizing the benzylic carbon of the ethyl side chain, for example, via the halogenation described in section 7.2, followed by nucleophilic substitution to create a stereocenter (e.g., forming 3-(1-aminoethyl)benzamide or 3-(1-hydroxyethyl)benzamide). The resulting product is a racemic mixture of two enantiomers, which must be separated—a process known as chiral resolution.

Several strategies can be employed for the resolution of such chiral this compound derivatives:

Formation of Diastereomeric Salts: If the chiral derivative contains an acidic (e.g., a carboxyl group from side-chain oxidation) or basic (e.g., an amino group introduced at the benzylic position) functional group, it can be reacted with an enantiomerically pure chiral base or acid. Common chiral resolving agents include tartaric acid (chiral acid) and bases like brucine (B1667951) or (R/S)-1-phenylethylamine. libretexts.org This reaction produces a mixture of diastereomeric salts, which have different physical properties (like solubility) and can often be separated by fractional crystallization. After separation, the original enantiomer is recovered by neutralizing the salt.

Formation of Covalent Diastereomers: The racemic mixture can be reacted with a chiral derivatizing agent to form a pair of diastereomers that are covalently bonded. For example, a racemic derivative with a hydroxyl or amino group on the side chain can be reacted with an enantiopure chiral acid, such as Mosher's acid, to form diastereomeric esters or amides. These diastereomers can then be separated using standard chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC). nih.govntu.edu.sg The chiral auxiliary is subsequently cleaved to yield the pure enantiomers.

Chiral Chromatography: This is a direct method for separating enantiomers. The racemic mixture is passed through a chromatography column that contains a chiral stationary phase (CSP). The two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute at different times, thus achieving separation. ntu.edu.sgmdpi.com This technique is widely used for both analytical and preparative-scale separations of chiral amides.

Mechanistic Biochemical and Molecular Interaction Studies of 3 Ethylbenzamide

Molecular Binding Mechanisms with Biomolecular Targets

The interaction of small molecules like 3-ethylbenzamide with biological macromolecules is a cornerstone of pharmacology and toxicology. These interactions are governed by a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The specific nature and geometry of these interactions determine the binding affinity and specificity of the compound for its biological target.

Protein-Ligand Interactions: Binding Modes and Specificity

While specific binding partners for this compound are not extensively documented in publicly available research, the principles of protein-ligand interactions for benzamide (B126) derivatives are well-established. The benzamide moiety itself can act as both a hydrogen bond donor (via the amide N-H) and acceptor (via the carbonyl oxygen). The ethyl group at the 3-position introduces a small, non-polar region that can participate in hydrophobic or van der Waals interactions within a protein's binding pocket.

The specificity of this compound for a particular protein target would be dictated by the complementarity of its structure with the topology and chemical environment of the binding site. A hypothetical binding scenario could involve the amide group forming hydrogen bonds with polar amino acid residues (e.g., serine, threonine, asparagine, glutamine) or the peptide backbone, while the ethyl-substituted phenyl ring fits into a hydrophobic pocket lined with non-polar residues (e.g., leucine, isoleucine, valine, phenylalanine).

The position of the ethyl group is crucial. Compared to its isomers, 2-ethylbenzamide (B1283469) and 4-ethylbenzamide, the 3-position places the hydrophobic ethyl group at a different vector from the polar amide group. This would necessitate a unique binding site geometry for optimal interaction, highlighting the principle of structural specificity in molecular recognition.

Table 1: Potential Protein-Ligand Interactions for this compound

| Interaction Type | This compound Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Amide N-H | Aspartate, Glutamate, Serine, Threonine, Main-chain Carbonyl |

| Hydrogen Bond Acceptor | Carbonyl Oxygen | Arginine, Lysine, Histidine, Serine, Threonine, Main-chain N-H |

| Hydrophobic Interaction | Ethyl Group, Phenyl Ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan, Alanine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Cation-π Interaction | Phenyl Ring | Lysine, Arginine |

Enzyme Active Site Interactions and Inhibition Mechanisms

Should this compound act as an enzyme inhibitor, its mechanism would depend on how it interacts with the enzyme's active site or allosteric sites. The primary modes of reversible enzyme inhibition are competitive, non-competitive, and uncompetitive. teachmephysiology.comyoutube.comyoutube.com

Competitive Inhibition: In this scenario, this compound would possess sufficient structural similarity to the enzyme's natural substrate to bind to the active site, thereby preventing the substrate from binding. The inhibition could be overcome by increasing the substrate concentration.

Non-competitive Inhibition: Here, this compound would bind to an allosteric site (a site other than the active site) on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. teachmephysiology.com

Uncompetitive Inhibition: This would involve this compound binding only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing product release. youtube.comyoutube.com

The specific interactions within the active site would be similar to those described for general protein-ligand binding, involving a combination of hydrogen bonds and hydrophobic interactions to stabilize the enzyme-inhibitor complex.

Computational Docking and Molecular Modeling in Biological Contexts

In the absence of empirical structural data, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and analyzing the potential interactions of this compound with biological targets. nih.govmdpi.compeerj.com

Molecular docking algorithms can predict the preferred orientation of this compound when bound to a protein of known structure. mdpi.com This process involves sampling a large number of possible conformations and positions of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding affinity. nih.gov Such studies could be used to screen a virtual library of proteins to identify potential targets for this compound or to refine a hypothesis about its interaction with a specific protein. For instance, docking this compound into the active site of various enzymes could suggest which are most likely to be inhibited and provide insights into the specific binding mode.

Molecular dynamics simulations can further refine the docked poses and provide a more dynamic picture of the protein-ligand complex. By simulating the movements of atoms over time, MD can reveal the stability of the predicted binding mode, the role of water molecules in the interaction, and any conformational changes in the protein or ligand upon binding. nih.gov

Table 2: Key Parameters in Molecular Docking and Modeling of this compound

| Parameter | Description | Relevance to this compound |

| Binding Affinity (ΔG) | The free energy change upon ligand binding, indicating the stability of the complex. | Predicts the strength of interaction between this compound and a target protein. |

| Docking Score | A numerical value calculated by the docking software to rank different binding poses. | Helps identify the most probable binding orientation of this compound. |

| Hydrogen Bond Analysis | Identification of potential hydrogen bonds between the ligand and protein. | Highlights key polar interactions involving the amide group of this compound. |

| Hydrophobic Interactions | Analysis of non-polar contacts between the ligand and protein. | Elucidates the role of the ethyl-phenyl moiety in binding. |

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Used in MD simulations to assess the stability of the this compound-protein complex over time. |

Biotransformation Pathways and Metabolite Identification

The metabolism of N-ethylbenzamide in rats has been shown to proceed via two main routes: hydrolysis of the amide bond to yield benzoic acid and ethylamine (B1201723), and oxidative N-dealkylation. nih.gov Benzoic acid is subsequently conjugated with glycine (B1666218) to form hippuric acid, which is a major urinary metabolite. nih.gov

For this compound, the ethyl group is on the phenyl ring rather than the amide nitrogen. Therefore, the primary metabolic pathways are likely to involve:

Oxidation of the Ethyl Group: The ethyl side chain is a likely target for cytochrome P450 (CYP) enzymes. This could lead to hydroxylation at the benzylic position to form 1-(3-carbamoylphenyl)ethanol, which could be further oxidized to 3-acetylbenzamide. Alternatively, oxidation could occur at the terminal carbon of the ethyl group to produce 2-(3-carbamoylphenyl)ethanol.

Aromatic Hydroxylation: The phenyl ring itself can be hydroxylated by CYP enzymes at positions ortho or para to the existing substituents, leading to the formation of phenolic metabolites.

Amide Hydrolysis: The amide bond could be cleaved by amidase enzymes to produce 3-ethylbenzoic acid and ammonia (B1221849). 3-Ethylbenzoic acid would then likely undergo conjugation, for example, with glycine to form 3-ethylhippuric acid, or with glucuronic acid.

Conjugation: The primary metabolites containing hydroxyl or carboxyl groups can undergo Phase II conjugation reactions with endogenous molecules like glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion.

The identification of these potential metabolites would typically involve analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy on biological samples (e.g., urine, plasma) from in vivo or in vitro studies. nih.gov

Table 3: Predicted Biotransformation Pathways and Metabolites of this compound

| Phase | Metabolic Reaction | Predicted Metabolite(s) |

| Phase I | Aliphatic Hydroxylation | 1-(3-carbamoylphenyl)ethanol, 2-(3-carbamoylphenyl)ethanol |

| Aliphatic Oxidation | 3-Acetylbenzamide | |

| Aromatic Hydroxylation | Hydroxy-3-ethylbenzamide isomers | |

| Amide Hydrolysis | 3-Ethylbenzoic acid | |

| Phase II | Glycine Conjugation | 3-Ethylhippuric acid (from 3-ethylbenzoic acid) |

| Glucuronidation | Glucuronide conjugates of hydroxylated metabolites | |

| Sulfation | Sulfate conjugates of hydroxylated metabolites |

Theoretical Studies of Structure-Activity Relationships and Molecular Descriptors

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For this compound and its derivatives, theoretical SAR studies can provide valuable insights for designing new molecules with improved potency or selectivity. nih.govnih.gov

The core benzamide scaffold is a common feature in many biologically active molecules. The nature and position of substituents on the phenyl ring can significantly modulate activity. In the case of this compound, key structural features that can be varied to explore the SAR include:

The Ethyl Group: The size, lipophilicity, and position of the alkyl group at the 3-position can be altered. For example, replacing the ethyl group with smaller (methyl) or larger (propyl, butyl) alkyl groups, or with branched-chain isomers, would probe the steric and hydrophobic requirements of the binding site. A study on 3-substituted benzamides as serotonin (B10506) 5-HT4 receptor agonists showed that introducing a propyl or allyl group at this position only slightly enhanced agonistic activity. nih.gov

The Amide Group: The primary amide (-CONH2) can be substituted to form secondary or tertiary amides. This would alter the hydrogen bonding capacity and steric bulk around the polar head of the molecule.

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. These can be used to build quantitative structure-activity relationship (QSAR) models, which are mathematical equations that relate the descriptors to biological activity.

Table 4: Key Molecular Descriptors for this compound and Their Significance in SAR

| Descriptor Class | Specific Descriptor Example | Significance for this compound |

| Constitutional | Molecular Weight | Influences overall size and diffusion properties. |

| Number of Rotatable Bonds | Relates to conformational flexibility upon binding. | |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Describe the branching and shape of the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Quantifies lipophilicity, affecting membrane permeability and hydrophobic interactions. |

| Molar Refractivity | Relates to molecular volume and polarizability. | |

| Electronic | Dipole Moment | Describes the overall polarity of the molecule. |

| Partial Atomic Charges | Indicate the distribution of electrons and potential for electrostatic interactions. | |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

By systematically modifying the structure of this compound and calculating these descriptors, researchers can develop QSAR models to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more effective compounds. peerj.com

Advanced Analytical Methodologies for 3 Ethylbenzamide Research

High-Performance Chromatographic Separations for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 3-Ethylbenzamide and for its separation and quantification in complex mixtures. bjbms.orgdiva-portal.org The method's high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products. nih.gov

Reversed-phase HPLC is the most common modality for a molecule like this compound. In this setup, a nonpolar stationary phase (typically octadecylsilane, C18) is used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The ethyl group and benzene (B151609) ring of this compound impart sufficient hydrophobicity for strong retention on a C18 column, allowing for effective separation from more polar or less polar impurities. diva-portal.org

Detection is commonly achieved using a UV-Vis detector, as the benzene ring in this compound possesses a chromophore that absorbs UV light at a specific wavelength. nih.gov For purity analysis, a gradient elution method, where the mobile phase composition is changed over time, is often employed to ensure the elution of all potential impurities with varying polarities. researchgate.net The purity of a this compound sample is determined by comparing the peak area of the main compound to the total area of all detected peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Start at 30% B, increase to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Hyphenated Techniques for Comprehensive Characterization (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for the unequivocal identification and characterization of compounds. chemijournal.com For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly valuable. nih.gov

GC-MS: This technique is suitable for thermally stable and volatile compounds. chemijournal.com this compound has sufficient volatility to be analyzed by GC-MS. The gas chromatograph separates the components of a mixture, and the mass spectrometer detects and identifies them based on their mass-to-charge ratio (m/z) and fragmentation patterns. jmchemsci.com The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the ethyl group or parts of the amide linkage, providing definitive structural confirmation. nih.govnih.gov

LC-MS/MS: This is one of the most powerful techniques for pharmaceutical and chemical analysis. kuleuven.be It combines the high-resolution separation of HPLC with the high sensitivity and specificity of tandem mass spectrometry. LC-MS is particularly useful for analyzing this compound in complex biological matrices, as it does not require the analyte to be volatile. mdpi.com After separation on the LC column, the analyte is ionized (e.g., via electrospray ionization, ESI) and enters the mass spectrometer. In MS/MS, a specific precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺) is selected, fragmented, and the resulting product ions are detected. This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity for quantification and structural elucidation. kuleuven.be

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Principle | Application for this compound | Advantages |

|---|---|---|---|

| GC-MS | Separation by volatility/boiling point, followed by mass-based identification. jmchemsci.com | Purity testing, identification of volatile synthesis by-products. | Provides clear fragmentation patterns for structural confirmation. nih.gov |

| LC-MS/MS | Separation by polarity/hydrophobicity, followed by mass-based identification of precursor and product ions. kuleuven.be | Trace analysis in biological fluids, identification of metabolites and degradation products. | High sensitivity and selectivity, applicable to non-volatile compounds and complex matrices. |

Electrochemical Methods for Redox Behavior and Sensor Development

Electrochemical methods analyze the relationship between electricity and chemical reactions, offering insights into the redox (reduction-oxidation) properties of a molecule. saylor.orglibretexts.org Techniques like cyclic voltammetry (CV) can be applied to study the electrochemical behavior of this compound. By applying a varying potential to an electrode in a solution containing the compound, one can determine its oxidation and reduction potentials. This information is valuable for understanding its stability, potential for degradation via redox pathways, and its interactions with other molecules.

Furthermore, this understanding can be leveraged for the development of electrochemical sensors. A sensor could be fabricated by modifying an electrode surface (e.g., a carbon paste or glassy carbon electrode) with a material that selectively interacts with this compound. rsc.orgmdpi.com This interaction would produce a measurable change in an electrical signal (such as current or potential), proportional to the concentration of this compound. Such sensors could offer a rapid and cost-effective method for quantitative analysis in various samples. The development process would involve optimizing parameters like the electrode material, pH, and the potential waveform to achieve high sensitivity and selectivity. mdpi.com

Advanced Titration and Quantitative Analysis Techniques

While chromatographic methods are dominant for quantitative analysis, advanced titration techniques can serve as complementary or primary methods for determining the concentration of this compound, particularly in bulk samples. Potentiometric titration, for example, offers a precise way to determine the endpoint of a reaction without a visual indicator.

For this compound, an indirect titration method could be devised. This might involve the chemical hydrolysis of the amide bond using a known excess of a strong acid or base. The remaining, unreacted acid or base could then be back-titrated. The amount of this compound in the original sample can be calculated from the amount of acid or base consumed during the hydrolysis reaction. The endpoint of this titration would be monitored by a pH electrode, with the equivalence point determined from the inflection in the titration curve. This approach provides a high degree of accuracy and is traceable to primary standards.

Isotopic Labeling and Tracer Studies in Reaction Mechanism Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms or molecules through a sequence of chemical reactions. wikipedia.orgmusechem.com By replacing one or more atoms in a reactant molecule with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N), researchers can follow the labeled atom(s) into the products. This provides definitive evidence for proposed reaction mechanisms. researchgate.net

In the context of this compound research, isotopic labeling can be used to elucidate its synthetic pathways or metabolic transformations. For example, to confirm the mechanism of its synthesis from 3-ethylbenzoyl chloride and ethylamine (B1201723), one could use ¹⁵N-labeled ethylamine. The resulting this compound would incorporate the ¹⁵N isotope. Analysis of the product by mass spectrometry would show a molecular ion peak one mass unit higher than the unlabeled compound, confirming that the nitrogen atom from ethylamine was incorporated into the final product. Similarly, using deuterium-labeled reagents could help pinpoint which hydrogen atoms are involved in specific reaction steps. nih.gov

Table 3: Hypothetical Isotopic Labeling Study for this compound Synthesis

| Objective | Methodology | Labeled Reactant | Analytical Technique | Expected Outcome |

|---|---|---|---|---|

| Confirm nitrogen source in amidation reaction. | Synthesize this compound using an isotopically labeled amine. | Ethylamine-¹⁵N | Mass Spectrometry (MS) | The product's molecular weight increases by one unit, confirming the incorporation of the labeled nitrogen. |